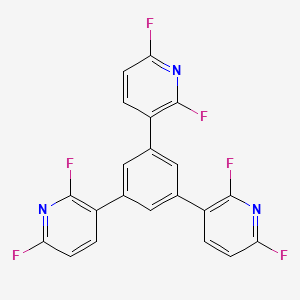
3,3',3''-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 2,6-difluoropyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of benzene-1,3,5-triyl triformate with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs or therapeutic agents.
Wirkmechanismus
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects depends on its specific application. In materials science, its electronic properties are of primary interest, while in pharmaceuticals, its interaction with biological targets such as enzymes or receptors is crucial. The compound’s structure allows it to participate in various molecular interactions, influencing its reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of substituents, leading to different properties and applications.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another compound with a triazine core and formyl groups, used in different chemical contexts.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
919288-43-0 |
|---|---|
Molekularformel |
C21H9F6N3 |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
3-[3,5-bis(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C21H9F6N3/c22-16-4-1-13(19(25)28-16)10-7-11(14-2-5-17(23)29-20(14)26)9-12(8-10)15-3-6-18(24)30-21(15)27/h1-9H |
InChI-Schlüssel |
IIXNBMTYPFINRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
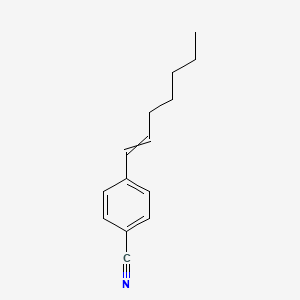
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
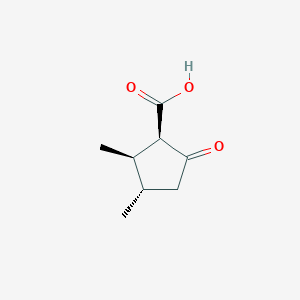

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
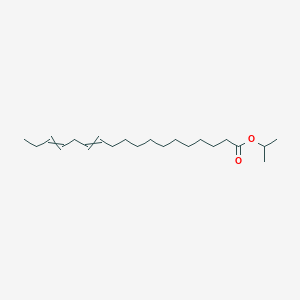
![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
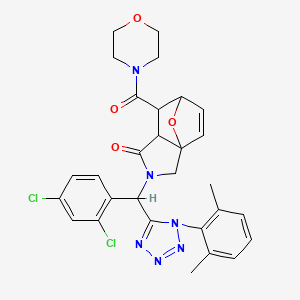
![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
